![molecular formula C15H16ClN3O B3019310 2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide CAS No. 1210203-62-5](/img/structure/B3019310.png)
2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide
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Overview
Description
The compound 2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a C,N-disubstituted acetamide characterized by the presence of a 4-chlorophenyl group and a 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl group attached to the acetamide moiety. While the specific compound is not directly described in the provided papers, related structures have been studied, which can give insights into the properties and behavior of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the acetamide linkage between an acyl group and an amine. Although the exact synthesis of 2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is not detailed in the provided papers, similar compounds are synthesized through reactions that may include acylation, amidation, and various forms of activation and deprotection steps. The synthesis process is likely to involve careful consideration of reaction conditions to ensure the stability of the functional groups and the overall molecular structure.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by intermolecular interactions such as hydrogen bonding and halogen interactions. For instance, the crystal structure of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide shows a network of N—H⋯O and C—H⋯O hydrogen bonds, as well as C—Cl⋯π(arene) and C—I⋯π(arene) interactions that link the molecules into sheets . These interactions are crucial for the stability and packing of the molecules in the solid state and can influence the compound's physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of acetamide derivatives is influenced by the substituents attached to the nitrogen and the acyl group. The presence of a chlorophenyl group can make the compound susceptible to nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Additionally, the acetamide nitrogen can participate in the formation of hydrogen bonds, which can be relevant in reactions where the compound acts as a hydrogen bond donor or acceptor.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide can be inferred from related compounds. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate shows that the compound forms one-dimensional chains stabilized by intermolecular hydrogen bonds . This suggests that the compound may also exhibit strong intermolecular hydrogen bonding, which could affect its melting point, solubility, and other physical properties. The presence of a chlorophenyl group may also influence the compound's electronic properties and its interaction with light and other electromagnetic radiation.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-19-15(12-3-2-4-13(12)18-19)17-14(20)9-10-5-7-11(16)8-6-10/h5-8H,2-4,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNYMBHYABVHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide |
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